molecular formula C48H38N4O8 B3117115 meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine CAS No. 22112-80-7

meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine

Cat. No. B3117115
CAS RN: 22112-80-7
M. Wt: 798.8 g/mol
InChI Key: NRFFXLLRHHHVBR-UHFFFAOYSA-N
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Description

Meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine is a synthetic porphyrin . It has a molecular weight of 798.84 and a molecular formula of C48H38N4O8 .


Synthesis Analysis

A new porphyrin, 5,10,15,20-tetrakis {4- [ ( (4-methoxyphenyl)acetyl)oxy]phenyl}porphyrin (H2TMAPP) (1), and its cobalt complex [CoII (TMAPP)] (2) were synthesized in good and quantitative yields . The chemical structures of these synthesized compounds were confirmed by FT-IR, 1H NMR, MS, UV-visible .


Molecular Structure Analysis

The molecular structure of meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine was confirmed by various techniques such as FT-IR, 1H-NMR, fluorescence, and UV-vis analysis .


Chemical Reactions Analysis

The influence of drug concentration (3-10 microg/ml), incubation time (5-60 min), and light dose (6-9 J/cm(2)) on p-THPP photocytotoxic efficiency was investigated .


Physical And Chemical Properties Analysis

Meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine has a molecular weight of 798.8 g/mol . It has a molecular formula of C48H38N4O8 . It has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 10 .

Scientific Research Applications

Photodynamic Therapy (PDT)

meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine has been investigated as a potential photosensitizer for PDT. In this therapeutic approach, light activates the porphyrin, leading to the production of reactive oxygen species that selectively destroy cancer cells or pathogens. Researchers have explored its efficacy in treating various cancers, including skin, lung, and gastrointestinal malignancies .

Supercapacitors and Energy Storage

The unique electronic properties of meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine make it an intriguing candidate for supercapacitor materials. Its redox activity and high surface area contribute to enhanced charge storage capacity. Scientists have synthesized hybrid materials based on this porphyrin, demonstrating promising supercapacitive behavior .

Sensing and Biosensing

Due to its sensitivity to environmental changes, meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine finds applications in chemical sensing and biosensing. It can detect specific analytes, such as gases, ions, or biomolecules, by modulating its optical properties. Researchers have explored its use in environmental monitoring and medical diagnostics .

Catalysis

Porphyrins, including meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine, exhibit catalytic activity. They can participate in redox reactions, oxygen activation, and other chemical transformations. Researchers have investigated their potential as catalysts for organic synthesis, pollutant degradation, and energy conversion .

Nanomaterial Functionalization

PEGylated derivatives of meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine have been employed to functionalize nanoparticles. For instance, silver nanoparticles functionalized with this porphyrin could serve as theranostic agents (combining therapy and diagnostics) or sensors. Their unique properties make them valuable tools in nanomedicine and materials science .

Light-Harvesting Systems

In solar energy conversion, porphyrins play a crucial role as light-absorbing components. Researchers have explored meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine and related derivatives for use in dye-sensitized solar cells (DSSCs) and organic photovoltaics. Their ability to absorb light across a wide spectral range makes them attractive candidates for efficient energy conversion .

Future Directions

Porphyrins are used for cancer diagnostic and therapeutic applications . Knowledge of how porphyrins enter cancer cells can aid the development of more accurate cancer diagnostics and therapeutics . The development of a flow cytometry assay to quantify cellular uptake of meso-tetra (4-carboxyphenyl) porphyrin (TCPP), a porphyrin that is currently being developed for cancer diagnostics, is a promising future direction .

properties

IUPAC Name

2-methoxy-4-[10,15,20-tris(4-hydroxy-3-methoxyphenyl)-21,23-dihydroporphyrin-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H38N4O8/c1-57-41-21-25(5-17-37(41)53)45-29-9-11-31(49-29)46(26-6-18-38(54)42(22-26)58-2)33-13-15-35(51-33)48(28-8-20-40(56)44(24-28)60-4)36-16-14-34(52-36)47(32-12-10-30(45)50-32)27-7-19-39(55)43(23-27)59-3/h5-24,49,52-56H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFFXLLRHHHVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=C(C=C7)O)OC)C8=CC(=C(C=C8)O)OC)C=C4)C9=CC(=C(C=C9)O)OC)N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H38N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

798.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

meso-Tetra(3-methoxy-4-hydroxyphenyl) porphine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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